22(S)-Hydroxycholesterol is a bioactive oxysterol derived from cholesterol, characterized by the presence of a hydroxyl group at the 22nd carbon in the steroid structure. It is identified by its chemical formula C27H46O2 and has a molecular weight of approximately 414.67 g/mol. This compound plays a significant role in various biological processes, including lipid metabolism and cellular signaling pathways.
(22S)-22-hydroxycholesterol acts as an antagonist of the LXR pathway. LXRs are transcription factors, meaning they regulate the expression of other genes. When activated by natural oxysterols, LXRs promote cholesterol efflux (removal) from cells, fatty acid synthesis, and inflammation [].
(22S)-22-hydroxycholesterol binds competitively to the LXR ligand-binding pocket, preventing natural agonists from activating the receptor. This results in decreased expression of LXR target genes and a dampening of the LXR signaling cascade.
Studies have shown that (22S)-22-hydroxycholesterol can:
(22S)-22-hydroxycholesterol acts as a modulator of the liver X receptor (LXR), a nuclear receptor protein involved in cholesterol, lipid, and glucose metabolism []. When LXR binds to specific molecules, it regulates the expression of various genes involved in these processes. (22S)-22-hydroxycholesterol can either activate or inhibit LXR depending on the cellular context [].
Several studies have explored the potential applications of (22S)-22-hydroxycholesterol in various areas of scientific research, including:
22(S)-Hydroxycholesterol exhibits various biological activities:
22(S)-Hydroxycholesterol can be synthesized through several methods:
The unique properties of 22(S)-hydroxycholesterol make it valuable in various fields:
Research has highlighted several interactions involving 22(S)-hydroxycholesterol:
Several compounds share structural similarities with 22(S)-hydroxycholesterol. Here are some notable examples:
Compound | Structure Similarity | Unique Features |
---|---|---|
20(S)-Hydroxycholesterol | Hydroxylated steroids | More potent in inducing osteogenic differentiation |
22(R)-Hydroxycholesterol | Hydroxylated steroids | Different stereochemistry affects receptor binding |
Cholesterol | Base structure | Precursor to all oxysterols; lacks hydroxyl group |
24-Hydroxycholesterol | Hydroxylated steroids | Involved in bile acid synthesis |
The distinct stereochemistry at the 22nd carbon differentiates 22(S)-hydroxycholesterol from its analogs, affecting its biological activity and interactions with receptors. Its specific modulation of liver X receptors and promotion of osteogenesis highlight its potential therapeutic applications not shared by other similar compounds.
The interaction of 22(S)-HC with LXRs is governed by its stereochemistry and side-chain orientation. Molecular docking studies reveal that 22(S)-HC fits into the ligand-binding domain (LBD) of LXRs, adopting a conformation distinct from synthetic agonists like T0901317 [1] [3]. The hydroxyl group at C22 forms hydrogen bonds with residues in the LBD’s hydrophobic cavity, while the cholesterol backbone aligns with the receptor’s sterol-binding pocket. X-ray crystallography of enantiomeric analogs confirms that the 22(S) configuration positions the hydroxyl group to interact with polar residues such as Gln377 and His39 in LXRβ, a key determinant of receptor selectivity [3] [5]. This stereospecific placement prevents full activation of the receptor’s transactivation domain, contributing to 22(S)-HC’s partial agonism or antagonism in certain cellular contexts [1] [5].
22(S)-HC exhibits higher binding affinity for LXRβ (NR1H2) over LXRα (NR1H3), with molecular modeling suggesting that the β-isoform’s larger ligand-binding pocket accommodates the 22(S)-hydroxyl group more effectively [3] [5]. Competitive binding assays show that 22(S)-HC displaces radiolabeled T0901317 from LXRβ with an IC50 approximately twofold lower than for LXRα, underscoring its isoform selectivity [3]. This preference correlates with functional outcomes: in human myotubes, 22(S)-HC downregulates LXRα-mediated lipogenic genes like FASN but has minimal effects on LXRβ-dominated pathways such as cholesterol efflux [1] [5].
Ligand binding induces conformational shifts in LXRs that alter cofactor recruitment. Unlike T0901317, which stabilizes helix 12 in the LBD to create a coactivator-binding interface, 22(S)-HC causes partial helix 12 displacement, enabling corepressors like nuclear receptor corepressor (NCoR) to associate with the receptor [5]. This mixed agonist-antagonist behavior is evident in HepG2 cells, where 22(S)-HC upregulates SREBF1 (a corepressor-sensitive gene) while suppressing ABCG1 (a coactivator-dependent gene) [1]. The dynamic equilibrium between coactivator and corepressor binding underlies 22(S)-HC’s cell-type-specific effects on lipid metabolism [5].
The C22 stereochemistry dictates opposing pharmacological profiles: 22(R)-HC acts as a full LXR agonist, enhancing lipogenesis and cholesterol efflux, whereas 22(S)-HC antagonizes these pathways in non-adipose tissues [1] [3]. Structural analyses reveal that the 22(R) configuration aligns the hydroxyl group with a water-mediated hydrogen-bonding network in the LBD, stabilizing coactivator recruitment [4] [5]. In contrast, 22(S)-HC disrupts this network, favoring corepressor interactions [5].
T0901317, a synthetic full agonist, induces robust LXR activation by maximally recruiting coactivators like SRC-1 and PGC1α [1] [5]. In SGBS adipocytes, T0901317 increases de novo lipogenesis by 300%, while 22(S)-HC elevates it by only 50%, reflecting its partial agonism [1]. Molecular dynamics simulations show that T0901317’s trifluoromethyl group fills a hydrophobic cleft in the LBD absent in 22(S)-HC’s structure, explaining its superior potency [3].
The 22-hydroxyl group is critical for LXR modulation: its removal abolishes activity, while epimerization (R→S) converts agonists into antagonists [3]. Modifications to the cholesterol side chain, such as introducing double bonds or methyl groups, enhance LXRβ selectivity but reduce transcriptional efficacy [3]. For instance, analog 16b (a 22(S)-HC derivative) upregulates SCD1 in myotubes by 40%, whereas the parent compound shows no effect, highlighting the role of side-chain flexibility in gene regulation [3].
Docking studies position 22(S)-HC’s hydroxyl group 2.3 Å from Arg305 in LXRβ, a residue critical for stabilizing ligand-receptor interactions [3] [5]. The cholesterol rings occupy a subpocket lined by Leu101 and Phe202, restricting side-chain mobility and limiting access to the coactivator-binding site [1] [5]. Comparative analyses with 22(R)-HC show that the S-enantiomer’s hydroxyl group faces away from Thr291, disrupting a hydrogen-bonding network essential for full activation [2] [5].
22(S)-HC’s partial agonism arises from balanced recruitment of coactivators (e.g., NCoA-2) and corepressors (e.g., NCoR). In HepG2 cells, it recruits NCoR to LXRα, repressing ABCG1 expression, while weakly associating with SRC-1 in LXRβ, permitting basal transcription of SREBF1 [1] [5]. This dual recruitment is concentration-dependent: at 10 µM, 22(S)-HC dissociates 70% of NCoR from LXRβ but retains 30% corepressor occupancy, explaining its context-dependent effects on glucose uptake and lipid oxidation [1] [5].